[Bromo(difluoro)methoxy]benzene
Description
Contextualization within Fluorinated Aromatic Ethers
Fluorinated aromatic ethers, a class to which [bromo(difluoro)methoxy]benzene belongs, are organic compounds containing an ether linkage to a fluorine-substituted aromatic ring. The incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. nih.gov Fluorine's high electronegativity can influence the reactivity of the entire molecule. nih.gov
The difluoromethoxy group (-OCHF₂) is of particular interest as it is considered a lipophilic hydrogen bond donor and can serve as a bioisostere for other functional groups. It is often seen as an important alternative to the more common trifluoromethyl (-CF₃) group. nih.gov While the -CF₃ group primarily adds lipophilicity and metabolic stability, the -OCHF₂ group offers a different electronic profile that can be advantageous in designing bioactive molecules. nih.gov
The synthesis of fluorinated alkyl aryl ethers can be achieved through various methods. fluorine1.ru One common approach is the palladium-catalyzed cross-coupling reaction between (hetero)aryl bromides and fluorinated alcohols. acs.org Another method involves the reaction of phenols with a difluorocarbene source, such as fluoroform (CHF₃), in a two-phase system. acs.org These synthetic strategies provide access to a wide range of fluorinated ethers with diverse substitution patterns. acs.orgacs.org
Overview of Isomeric and Positional Considerations within this compound Derivatives
The term "this compound" can describe several isomers depending on the relative positions of the bromine and difluoromethoxy groups on the benzene (B151609) ring. The substitution pattern significantly influences the compound's physical and chemical properties. The most common isomers are the ortho, meta, and para-substituted compounds.
The reactivity of these isomers in reactions such as electrophilic aromatic substitution is dictated by the directing effects of the substituents. msu.edu The difluoromethoxy group, being an ether, is generally an ortho-, para-director, while the bromine atom is also an ortho-, para-director, albeit a deactivating one. innospk.commsu.edu The interplay of these electronic effects determines the regioselectivity of further chemical transformations.
Below is a table comparing several known isomers and related derivatives of this compound.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |
| 1-Bromo-4-(difluoromethoxy)benzene (B1333783) | 5905-69-1 | C₇H₅BrF₂O | 223.01 | Colorless liquid; Boiling Point: 205.4±30.0 °C; Density: 1.6±0.1 g/cm³. innospk.comsigmaaldrich.com |
| 1-Bromo-3-(difluoromethoxy)benzene | 262587-05-3 | C₇H₅BrF₂O | 223.01 | Boiling Point: 196-197 °C; Density: 1.585 g/mL at 25 °C. sigmaaldrich.com |
| 1-Bromo-2-(difluoromethoxy)benzene | 40724-42-1 | C₇H₅BrF₂O | 223.01 | Data not widely available in provided search results. |
| 1-Bromo-3-(difluoromethoxy)-5-fluorobenzene (B1343080) | 433939-28-7 | C₇H₄BrF₃O | 241.01 | Synthesized from 3-bromo-5-fluorophenol (B1288921) and chlorodifluoromethane (B1668795). chemicalbook.com |
| 4-Bromo-1-(difluoromethyl)-2-methoxybenzene | 1254034-35-9 | C₈H₇BrF₂O | 237.04 | Isomer with a difluoromethyl group instead of difluoromethoxy. nih.gov |
This table is generated based on available data from the search results. Properties may vary based on experimental conditions.
Historical Development of Related Fluorine Chemistry in Organic Synthesis
The field of organofluorine chemistry, which provides the foundation for compounds like this compound, has a history that predates the isolation of elemental fluorine itself. jst.go.jpnih.gov
Early Beginnings: The first synthesis of an organofluorine compound is credited to Dumas and Péligot in 1835, who prepared methyl fluoride. nih.gov In 1862, Alexander Borodin reported the first nucleophilic substitution of a halogen with fluoride, a method that is now a cornerstone of industrial fluorine chemistry. nih.govwikipedia.org
Isolation of Fluorine: A major breakthrough came in 1886 when French chemist Henri Moissan successfully isolated the highly reactive element fluorine, a feat for which he received the Nobel Prize in Chemistry in 1906. numberanalytics.com This paved the way for more direct and varied methods of fluorination.
The Swarts Reaction: At the turn of the 20th century, Belgian chemist Frédéric Swarts developed a series of halogen exchange reactions using antimony fluorides, known as the Swarts reaction. This became a crucial method for synthesizing chlorofluorocarbons (CFCs) and other fluorinated compounds. numberanalytics.com
Modern Era: The 20th century saw an explosion in organofluorine chemistry, driven by the discovery of the unique properties of fluorinated compounds. wikipedia.org This led to the development of refrigerants, non-stick polymers, and a vast array of pharmaceuticals and agrochemicals where fluorine incorporation is used to enhance efficacy and stability. nih.govwikipedia.org
The development of methods to introduce fluorine and fluorinated groups into organic molecules continues to be an active area of research, enabling the synthesis of increasingly complex and valuable compounds. numberanalytics.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[bromo(difluoro)methoxy]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2O/c8-7(9,10)11-6-4-2-1-3-5-6/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGBQGNTYOUMNTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(F)(F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10504448 | |
| Record name | [Bromo(difluoro)methoxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10504448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.01 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78031-09-1 | |
| Record name | [Bromo(difluoro)methoxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10504448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Bromo Difluoro Methoxy Benzene Derivatives
Strategies for Introducing the Difluoromethoxy Moiety
Direct Difluoromethylation Approaches
Direct C–H difluoromethoxylation of arenes represents a modern and efficient strategy that avoids the need for pre-functionalized starting materials like phenols. A notable advancement in this area is the use of photoredox catalysis. Researchers have developed a catalytic protocol that employs a redox-active N-(difluoromethoxy)benzotriazole salt as the difluoromethoxylating reagent. rsc.org This method is operationally simple and proceeds at room temperature. rsc.org
The proposed mechanism involves a single electron transfer (SET) from an excited photoredox catalyst to the reagent, which generates a neutral radical that subsequently releases the difluoromethoxy radical (•OCF₂H). This radical then adds to the aromatic ring to form a difluoromethoxylated cyclohexadienyl radical intermediate. Subsequent oxidation and deprotonation yield the final difluoromethoxylated arene product. rsc.org While powerful, this method can sometimes face challenges with regioselectivity in monosubstituted arenes. researchgate.net
Difluorocarbene-Mediated Reactions
A widely utilized and robust method for synthesizing aryl difluoromethyl ethers involves the O-difluoromethylation of phenols mediated by difluorocarbene (:CF₂). This highly reactive intermediate is typically generated in situ from various stable precursors. The general mechanism involves the deprotonation of a phenol to its corresponding phenoxide, which then acts as a nucleophile to trap the electrophilic difluorocarbene. orgsyn.orgorgsyn.org Subsequent protonation yields the desired aryl difluoromethyl ether. orgsyn.org
A variety of precursors have been developed to generate difluorocarbene under different conditions, enhancing the versatility of this method. rsc.org
Key Difluorocarbene Precursors for O-Difluoromethylation of Phenols:
| Precursor | Typical Reagents and Conditions | Advantages |
| Sodium Chlorodifluoroacetate (ClCF₂CO₂Na) | Heat (e.g., 95-120°C), Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., DMF, MeCN) | Inexpensive, commercially available, stable solid. orgsyn.orgorgsyn.orgacs.org |
| Bromo(difluoro)acetic acid | Base, Solvent | Inexpensive and effective for a wide array of phenols. rsc.org |
| Difluoromethyltriflate (HCF₂OTf) | Base (e.g., KOH), Aqueous solvent, Room Temperature | Fast reaction times, mild conditions, broad functional group tolerance. nih.gov |
| S-(Difluoromethyl)sulfonium Salt | Base (e.g., LiOH) | Bench-stable solid, good to excellent yields for diverse phenols. acs.org |
| Difluoromethylene Phosphobetaine (PDFA) | Neutral conditions, Heat | Avoids the need for an external base, operationally convenient. rsc.org |
This approach is highly effective for a broad range of substituted phenols, including those with electron-donating and electron-withdrawing groups. nih.gov
Nucleophilic Substitution Reactions Involving Difluoromethoxide Precursors
While the generation and use of a free difluoromethoxide anion (⁻OCF₂H) is challenging due to its instability, related nucleophilic substitution strategies have been developed. A practical approach involves the reaction of a phenol with a difluorocarbene source that can also be viewed as a formal difluoromethyl cation equivalent in this context.
One such method employs the reaction of a phenol with chlorodifluoromethane (B1668795) (CHF₂Cl) in the presence of a strong base like potassium hydroxide (B78521). This reaction is typically performed under heat in a sealed vessel. The phenoxide, generated in situ, attacks the chlorodifluoromethane. While this can be viewed as a nucleophilic substitution, it is widely believed to proceed via an elimination-addition pathway where CHF₂Cl first eliminates HCl to form difluorocarbene, which is then trapped by the phenoxide.
Another strategy involves the use of difluoromethyl phenyl sulfone as a difluoromethyl anion ("CF₂H⁻") equivalent. This approach is effective for the nucleophilic difluoromethylation of primary alkyl halides but is generally difficult for direct substitution on aryl halides due to mismatched hard-soft acid-base principles. cas.cn Therefore, for the synthesis of aryl difluoromethyl ethers, methods starting from phenols are significantly more common and efficient. cas.cn
Bromination Strategies for Aromatic Scaffolds in [Bromo(difluoro)methoxy]benzene Synthesis
The introduction of a bromine atom onto the aromatic ring is typically achieved through electrophilic aromatic substitution. The success and regiochemical outcome of this reaction are heavily influenced by the directing effects of the substituents already present on the benzene (B151609) ring.
Electrophilic Aromatic Bromination Techniques
Electrophilic aromatic bromination is a classic organic transformation used to install a bromine atom on an aromatic ring. The reaction requires the generation of a strong electrophile, typically Br⁺ or a polarized bromine species, that can overcome the stability of the aromatic system. libretexts.org
A common method involves the use of molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). The catalyst polarizes the Br-Br bond, creating a potent electrophile that is then attacked by the electron-rich aromatic ring. libretexts.orgstudy.com This proceeds through a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. organicchemistrytutor.com Loss of a proton from this intermediate restores aromaticity and yields the brominated product. organicchemistrytutor.com
Alternative brominating agents can also be employed, often under milder conditions. N-Bromosuccinimide (NBS) is a widely used reagent for the regioselective bromination of activated aromatic rings. nih.govresearchgate.net Other systems, such as tetraalkylammonium tribromides, have also been developed and are noted for their high para-selectivity in the bromination of phenols. nih.gov
Regioselective Bromination of Functionalized Benzene Rings
When an electrophilic aromatic substitution is performed on a substituted benzene ring, the existing substituent dictates the position of the incoming electrophile. chemistrytalk.org This is known as the directing effect. Substituents are classified as either activating or deactivating and as ortho-, para-, or meta-directing. wikipedia.org
The difluoromethoxy (–OCF₂H) group, similar to the methoxy (B1213986) (–OCH₃) group, is considered an activating group and an ortho-, para-director. organicchemistrytutor.com This is due to the lone pairs of electrons on the oxygen atom, which can be donated into the aromatic π-system through resonance. This donation of electron density increases the nucleophilicity of the ring, particularly at the ortho and para positions, making it more reactive towards electrophiles. organicchemistrytutor.comyoutube.com
Resonance Structures of (Difluoromethoxy)benzene: The resonance effect of the -OCF₂H group enriches the electron density at the ortho and para carbons, making them the primary sites for electrophilic attack.
Consequently, the bromination of (difluoromethoxy)benzene is expected to yield a mixture of ortho-bromo and para-bromo isomers. In many cases involving activating groups like ethers, the para product is favored due to reduced steric hindrance compared to the ortho positions. organicchemistrytutor.com For example, the electrophilic bromination of anisole (methoxybenzene) with NBS affords almost exclusively the para-brominated product in high yield. nih.gov This high degree of regioselectivity is a valuable tool in organic synthesis. nih.govresearchgate.net
Convergent and Divergent Synthetic Routes to Specific this compound Isomers
The synthesis of the three primary isomers of this compound typically follows a convergent strategy, wherein the key C-O bond forming step introduces the difluoromethyl group onto a pre-brominated phenol. The choice of the starting bromophenol dictates the final isomeric product. The most common methods involve the generation of difluorocarbene (:CF₂) as a reactive intermediate, which is then trapped by a bromophenoxide salt.
Synthesis of 1-Bromo-4-(difluoromethoxy)benzene (B1333783)
The synthesis of 1-bromo-4-(difluoromethoxy)benzene is achieved through the O-difluoromethylation of 4-bromophenol (B116583). A prevalent method for this transformation is the reaction of the precursor phenol with a difluorocarbene source under basic conditions. One well-established, albeit older, method uses chlorodifluoromethane (CHClF₂) as the carbene precursor. In this reaction, a strong base deprotonates the 4-bromophenol to form the corresponding phenoxide, which then acts as a nucleophile to trap the difluorocarbene generated from CHClF₂.
A more contemporary and scalable approach utilizes sodium chlorodifluoroacetate (ClCF₂COONa) as the difluorocarbene source. orgsyn.orgorgsyn.org This salt is a stable, solid reagent that undergoes thermal decarboxylation to generate difluorocarbene in situ. orgsyn.orgorgsyn.org This method avoids the handling of gaseous and ozone-depleting chlorodifluoromethane, making it more advantageous for process safety and environmental considerations. orgsyn.orgorgsyn.org The general reaction involves heating the bromophenol and a base with sodium chlorodifluoroacetate in a suitable solvent like DMF.
Table 1: General Conditions for Synthesis of 1-Bromo-4-(difluoromethoxy)benzene
| Parameter | Method A | Method B |
|---|---|---|
| Starting Material | 4-Bromophenol | 4-Bromophenol |
| Difluorocarbene Source | Chlorodifluoromethane (CHClF₂) | Sodium Chlorodifluoroacetate (ClCF₂COONa) |
| Base | Potassium Hydroxide (KOH) | Potassium Carbonate (K₂CO₃) or other base |
| Solvent | Isopropanol/Water or Dioxane/Water | N,N-Dimethylformamide (DMF) |
| Temperature | 70-85 °C | 100-120 °C |
| Key Feature | Utilizes gaseous reagent | Utilizes stable solid reagent; safer and more scalable orgsyn.org |
Synthesis of 1-Bromo-2-(difluoromethoxy)benzene
The synthesis of the ortho-isomer, 1-bromo-2-(difluoromethoxy)benzene, follows the same chemical logic, starting from 2-bromophenol. The principles of O-difluoromethylation via difluorocarbene trapping apply directly. The proximity of the bromine atom to the hydroxyl group can influence the reactivity of the starting material, but both the chlorodifluoromethane and sodium chlorodifluoroacetate methods are generally applicable. The choice of reaction conditions, such as the base and solvent, is crucial for optimizing the yield and minimizing potential side reactions.
Table 2: General Conditions for Synthesis of 1-Bromo-2-(difluoromethoxy)benzene
| Parameter | Method A | Method B |
|---|---|---|
| Starting Material | 2-Bromophenol | 2-Bromophenol |
| Difluorocarbene Source | Chlorodifluoromethane (CHClF₂) | Sodium Chlorodifluoroacetate (ClCF₂COONa) |
| Base | Potassium Hydroxide (KOH) | Potassium Carbonate (K₂CO₃) or other base |
| Solvent | Isopropanol/Water or Dioxane/Water | N,N-Dimethylformamide (DMF) |
| Temperature | 70-85 °C | 100-120 °C |
| Key Feature | Traditional method | Preferred for process development due to safety and handling orgsyn.org |
Synthesis of 1-Bromo-3-(difluoromethoxy)benzene
Similarly, 1-bromo-3-(difluoromethoxy)benzene is prepared from its corresponding precursor, 3-bromophenol. The reaction proceeds by generating the 3-bromophenoxide in situ, which subsequently reacts with difluorocarbene. The general conditions established for other isomers are effective here as well. The electronic and steric environment of the meta-substituted phenol is generally favorable for this type of electrophilic substitution on the oxygen atom.
Table 3: General Conditions for Synthesis of 1-Bromo-3-(difluoromethoxy)benzene
| Parameter | Method A | Method B |
|---|---|---|
| Starting Material | 3-Bromophenol | 3-Bromophenol |
| Difluorocarbene Source | Chlorodifluoromethane (CHClF₂) | Sodium Chlorodifluoroacetate (ClCF₂COONa) |
| Base | Potassium Hydroxide (KOH) | Potassium Carbonate (K₂CO₃) or other base |
| Solvent | Isopropanol/Water or Dioxane/Water | N,N-Dimethylformamide (DMF) |
| Temperature | 70-85 °C | 100-120 °C |
| Key Feature | Effective for lab-scale | Amenable to large-scale synthesis orgsyn.org |
Analogous and Substituted Bromodifluoromethoxybenzene Synthesis
The synthetic principles extend to more complex derivatives, including those with additional halogen substituents or related aryl ether structures.
Preparation of Polyhalogenated this compound Derivatives
The synthesis of polyhalogenated derivatives is exemplified by the preparation of 1-bromo-3-(difluoromethoxy)-5-fluorobenzene (B1343080). This compound is synthesized from 3-bromo-5-fluorophenol (B1288921) using chlorodifluoromethane as the difluorocarbene source. chemicalbook.com The reaction is typically carried out in a two-phase solvent system, such as isopropyl alcohol and aqueous potassium hydroxide, and heated in a sealed vessel to contain the gaseous reagent. chemicalbook.com This approach demonstrates the robustness of the difluoromethylation reaction on electron-deficient phenols.
Table 4: Synthesis of 1-Bromo-3-(difluoromethoxy)-5-fluorobenzene chemicalbook.com
| Parameter | Value |
|---|---|
| Starting Material | 3-Bromo-5-fluorophenol |
| Reagent | Chlorodifluoromethane |
| Base | 30% Potassium Hydroxide (aq.) |
| Solvent | Isopropyl alcohol |
| Temperature | 80-85 °C |
| Time | 18 hours |
| Yield | 79% |
Synthesis of Related Difluoromethylated Aryl Ethers
The synthesis of the difluoromethoxy (-OCHF₂) group is a significant area of research in medicinal chemistry, and several methods exist for the preparation of difluoromethylated aryl ethers from phenols.
One primary method involves the use of chlorodifluoromethane (Freon 22) . acs.org This gaseous reagent reacts with phenols in the presence of a base to yield the desired aryl difluoromethyl ether. chemicalbook.com While effective, the use of this ozone-depleting gas is now highly restricted, prompting the development of alternative reagents. orgsyn.orgacs.org
A leading alternative is sodium chlorodifluoroacetate (ClCF₂COONa) . orgsyn.orgorgsyn.org This stable, easy-to-handle solid serves as an excellent difluorocarbene precursor upon heating. orgsyn.org The reaction proceeds via thermal decarboxylation to generate :CF₂, which is trapped by a phenoxide. orgsyn.orgorgsyn.org This protocol is noted for its operational simplicity, scalability, and improved safety and environmental profile compared to using chlorodifluoromethane. orgsyn.org The reaction is generally performed in a polar aprotic solvent like DMF at elevated temperatures. This method has been successfully applied to a wide range of phenols, including those bearing electron-donating and electron-withdrawing groups, and is also effective for the difluoromethylation of thiols, amines, and selenols. orgsyn.orgmanchester.ac.uk
Table 5: Comparison of Reagents for Aryl Difluoromethyl Ether Synthesis
| Reagent | Formula | Key Characteristics | Mechanism |
|---|---|---|---|
| Chlorodifluoromethane | CHClF₂ | Gaseous, ozone-depleting, requires pressure vessel. chemicalbook.comacs.org | Base-induced formation of difluorocarbene. |
| Sodium Chlorodifluoroacetate | ClCF₂COONa | Stable solid, safer, scalable, non-ozone-depleting. orgsyn.orgorgsyn.org | Thermal decarboxylation to generate difluorocarbene. orgsyn.orgorgsyn.org |
Chemical Reactivity and Mechanistic Studies of Bromo Difluoro Methoxy Benzene
Nucleophilic Aromatic Substitution Reactions of the Bromine Moiety
Nucleophilic aromatic substitution (SNAr) is a key reaction class for aryl halides. wikipedia.orgmasterorganicchemistry.com In contrast to electrophilic aromatic substitution, where an electron-rich aromatic ring attacks an electrophile, SNAr involves the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a leaving group. masterorganicchemistry.com The presence of electron-withdrawing groups on the aromatic ring is crucial for activating the ring towards nucleophilic attack. masterorganicchemistry.comyoutube.com
The reactivity of [Bromo(difluoro)methoxy]benzene in SNAr reactions is significantly influenced by both the bromine and the difluoromethoxy substituents. The difluoromethoxy group (-OCHF₂) is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. innospk.commdpi.com This electron-withdrawing effect decreases the electron density of the benzene (B151609) ring, making it more susceptible to attack by nucleophiles. innospk.com The bromine atom, being a halogen, also exhibits an electron-withdrawing inductive effect, further contributing to the electrophilic character of the aromatic ring.
The combined electron-withdrawing nature of both substituents activates the benzene ring for nucleophilic aromatic substitution. innospk.com The reaction proceeds through a two-step addition-elimination mechanism. libretexts.org First, the nucleophile attacks the carbon atom bearing the bromine, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org This intermediate is stabilized by the delocalization of the negative charge, particularly by the electron-withdrawing difluoromethoxy group. libretexts.org In the second step, the bromine atom is eliminated as a bromide ion, restoring the aromaticity of the ring and yielding the substituted product. libretexts.org
The regioselectivity of nucleophilic attack on substituted benzenes is governed by the electronic effects of the substituents. youtube.com In the case of this compound, the difluoromethoxy group is located at the para position relative to the bromine atom. innospk.com Electron-withdrawing groups are known to be ortho, para-directing for nucleophilic aromatic substitution. masterorganicchemistry.comyoutube.com This means they most effectively stabilize the negative charge of the Meisenheimer intermediate when the attack occurs at the carbon atom bearing the leaving group (ipso-substitution) and when the electron-withdrawing group is positioned ortho or para to the site of attack. masterorganicchemistry.comyoutube.com
The strong -I (inductive) effect of the difluoromethoxy group withdraws electron density from the entire ring, but its resonance effect is also significant in stabilizing the intermediate. frontiersin.org When the nucleophile attacks the carbon attached to the bromine, the negative charge in the resulting Meisenheimer complex can be delocalized onto the difluoromethoxy group through resonance, which provides substantial stabilization. This stabilization is most effective when the difluoromethoxy group is at the ortho or para position. Therefore, in this compound, the nucleophilic attack will preferentially occur at the carbon atom bonded to the bromine atom.
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound, as an aryl bromide, is a suitable substrate for various palladium-catalyzed cross-coupling reactions. innospk.com
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron compound with an organohalide. libretexts.org This reaction is widely used to form carbon-carbon bonds. libretexts.org this compound can serve as the aryl halide component in Suzuki-Miyaura coupling reactions.
The general catalytic cycle for the Suzuki-Miyaura coupling involves three main steps: oxidative addition, transmetalation, and reductive elimination. First, the palladium(0) catalyst undergoes oxidative addition with the aryl bromide, in this case, this compound, to form a palladium(II) intermediate. Next, in the presence of a base, the organoboron reagent (e.g., a boronic acid or ester) undergoes transmetalation with the palladium(II) complex, transferring the organic group from boron to palladium. Finally, the resulting diorganopalladium(II) complex undergoes reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst.
Table 1: Examples of Suzuki-Miyaura Coupling Reactions
| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Product |
|---|---|---|---|---|
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 4-(Difluoromethoxy)biphenyl |
| This compound | 2-Thienylboronic acid | PdCl₂(dppf) | K₃PO₄ | 2-(4-(Difluoromethoxy)phenyl)thiophene |
This table presents hypothetical examples based on the general principles of Suzuki-Miyaura coupling reactions and is for illustrative purposes.
Palladium-catalyzed C-H bond arylation, also known as direct arylation, is an increasingly important method for forming carbon-carbon bonds that avoids the pre-functionalization of one of the coupling partners. In the context of this compound, this reaction could be used to introduce aryl groups onto other aromatic or heteroaromatic systems using the bromo-substituted compound as the arylating agent.
The reaction typically involves the reaction of an arene or heteroarene with an aryl halide in the presence of a palladium catalyst and a base. nih.gov The mechanism often involves a concerted metalation-deprotonation (CMD) pathway or an oxidative addition-reductive elimination cycle. The reactivity in these reactions can be sensitive to the electronic nature of the substituents on the aryl halide. nih.gov The electron-withdrawing difluoromethoxy group on the benzene ring can influence the reactivity of the C-Br bond in the oxidative addition step.
Sonogashira Coupling: The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org this compound can be used as the aryl halide partner to synthesize arylalkynes. The reaction is valuable for creating conjugated enynes and arylalkynes. libretexts.org The standard conditions involve a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org
Heck Reaction: The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. organic-chemistry.orglibretexts.org this compound can serve as the aryl halide to introduce the (difluoromethoxy)phenyl group onto an alkene, forming a substituted alkene. libretexts.org The reaction generally proceeds with high trans selectivity. organic-chemistry.org
Table 2: Other Cross-Coupling Reactions of this compound
| Reaction | Coupling Partner | Catalyst System | Base | Product Type |
|---|---|---|---|---|
| Sonogashira | Phenylacetylene | Pd(PPh₃)₄, CuI | Et₃N | 1-(Difluoromethoxy)-4-(phenylethynyl)benzene |
This table provides hypothetical examples based on the general principles of these cross-coupling reactions and is for illustrative purposes.
Radical Reactions and Their Synthetic Applications
The presence of a carbon-bromine bond and the difluoromethoxy group on the aromatic ring of this compound allows for the generation of radical intermediates, which are valuable in synthetic organic chemistry.
Radical intermediates from aromatic compounds are typically generated through the homolytic cleavage of a carbon-halogen bond. masterorganicchemistry.com In the case of this compound, the C-Br bond can be cleaved to form a 4-(difluoromethoxy)phenyl radical. This process can be initiated using various methods, including photoredox catalysis which offers mild reaction conditions. nih.gov
The stability of the resulting radical is a key factor in its reactivity. Aryl radicals are generally reactive species that can participate in a variety of transformations. masterorganicchemistry.com The substituent on the ring, in this case, the difluoromethoxy group, influences the radical's properties. The -OCF₂H group is known to be electron-withdrawing, which can affect the electron density of the aromatic ring and the subsequent reactivity of the radical intermediate.
Visible-light photoredox catalysis has emerged as a powerful tool for generating radical species under gentle conditions. mdpi.com For instance, photocatalysis can facilitate the formation of difluoromethyl radical species from precursors like N-tosyl-S-difluoromethyl-S-phenylsulfoximine for use in reactions like the oxidifluoromethylation of alkenes. sioc.ac.cn While not directly involving this compound, these methods highlight the general strategies for generating fluorinated radicals that could be applicable.
Once generated, the 4-(difluoromethoxy)phenyl radical can undergo various synthetic transformations. A primary application is in radical addition reactions to unsaturated systems like alkenes and alkynes. nih.govmdpi.com These reactions lead to the formation of new carbon-carbon bonds, a fundamental process in organic synthesis.
For example, the radical addition of perfluoroalkyl iodides to allenes, induced by photo-irradiation, results in the formation of vinyl radicals that then abstract an iodine atom to yield the final product. nih.gov A similar pathway could be envisioned for the 4-(difluoromethoxy)phenyl radical.
Furthermore, radical-mediated difunctionalization of alkenes and alkynes is a powerful strategy for creating complex molecules. mdpi.com This can involve the sequential addition of a radical and a nucleophile across a double or triple bond. Visible-light-induced three-component reactions, such as the thiolation–difluoroalkylation of alkynes, demonstrate the intricate molecular architectures that can be built using radical intermediates. acs.org Cobalt-catalyzed atom transfer radical addition (ATRA) of bromodifluoroacetamides to alkynes and alkenes further expands the scope of creating functionalized difluoro-compounds. rsc.org
Electrophilic Aromatic Reactions Beyond Initial Bromination
Electrophilic aromatic substitution (SEAr) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.orgmsu.edu The substituents already present on the ring significantly influence the rate and regioselectivity of these reactions. wikipedia.org
In this compound, the ring is substituted with a bromine atom and a difluoromethoxy group. The difluoromethoxy group (-OCF₂H) is electron-withdrawing, which generally deactivates the aromatic ring towards electrophilic attack. innospk.comlibretexts.org Conversely, the bromine atom is also a deactivating group but is considered an ortho-, para-director. libretexts.org The interplay of these two substituents governs the outcome of further electrophilic substitutions.
Given that the para position is occupied by the bromine atom, further electrophilic attack would be directed to the positions ortho to the difluoromethoxy group. However, the deactivating nature of both substituents means that harsh reaction conditions may be necessary to effect further substitution. libretexts.org For example, the nitration of nitrobenzene, a strongly deactivated ring, requires forcing conditions. libretexts.org Studies on the nitration of aromatic aldehydes bearing a difluoromethoxy group have shown that ipso-substitution (substitution at the position already occupied by another group) can occur, particularly when the difluoromethoxy group is para to the aldehyde. researchgate.net
Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution
| Substituent | Activating/Deactivating | Ortho/Para or Meta Directing |
| -OCHF₂ | Deactivating | Ortho, Para |
| -Br | Deactivating | Ortho, Para |
This table provides a general overview of the directing effects. The actual outcome can be influenced by steric factors and reaction conditions.
Reactivity Profiles of the Difluoromethoxy Functional Group
The difluoromethoxy (-OCF₂H) group imparts unique electronic properties to the aromatic ring, significantly influencing its reactivity. This group is considered a lipophilic hydrogen bond donor, making it a valuable substituent in medicinal chemistry. mdpi.com
The -OCF₂H group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. innospk.com This property has several consequences:
Deactivation towards Electrophilic Substitution: As mentioned, the electron-withdrawing nature of the -OCF₂H group deactivates the aromatic ring, making electrophilic aromatic substitution more difficult compared to benzene. innospk.commasterorganicchemistry.com
Activation towards Nucleophilic Aromatic Substitution: Conversely, the electron-withdrawing effect makes the aromatic ring more susceptible to nucleophilic aromatic substitution (SNAr). innospk.commasterorganicchemistry.comwikipedia.org In an SNAr reaction, a nucleophile displaces a leaving group (like a halide) on an electron-poor aromatic ring. masterorganicchemistry.comwikipedia.org The presence of electron-withdrawing groups, such as -OCF₂H, stabilizes the negatively charged intermediate (Meisenheimer complex), thereby facilitating the reaction. masterorganicchemistry.comnih.gov
Source of Difluorocarbene: Under certain conditions, particularly in the presence of a base, compounds containing a difluoromethoxy group can serve as precursors for the generation of difluorocarbene (:CF₂). nih.govcas.cnacs.org Difluorocarbene is a highly reactive intermediate used in various synthetic applications, including the formation of gem-difluorocyclopropanes. cas.cnacs.org Reagents like fluoroform (CHF₃) can be used as a source for difluorocarbene to convert phenols into their difluoromethyl ethers. acs.org
Table 2: Electronic Properties of the Difluoromethoxy Group Compared to Other Substituents
| Substituent | Inductive Effect (σI) | Resonance Effect (σR) | Overall Electronic Effect |
| -CF₂OCH₃ | 0.22 | 0.07 | Moderately electron-accepting nbuv.gov.ua |
| -CHF₂ | - | - | Moderately electron-withdrawing nbuv.gov.ua |
| -CF₃ | - | - | Strongly electron-withdrawing |
| -OCH₃ | - | - | Electron-donating |
Data for -CF₂OCH₃ sourced from nbuv.gov.ua. This data is for the difluoro(methoxy)methyl group, which provides a close comparison.
The acidity of the hydrogen atom in the -OCF₂H group is also a notable feature. This proton is more acidic than a typical alkyl proton, allowing for deprotonation under certain basic conditions to form an ArOCF₂⁻ anion, which can act as a nucleophilic species. acs.org
Computational and Theoretical Investigations of Bromo Difluoro Methoxy Benzene
Quantum Chemical Calculations of Molecular Structure
Quantum chemical calculations are pivotal in determining the three-dimensional arrangement of atoms in [Bromo(difluoro)methoxy]benzene, offering a foundational understanding of its chemical and physical properties.
Density Functional Theory (DFT) Studies for Geometry Optimization
Density Functional Theory (DFT) is a preferred method for the geometry optimization of molecules like this compound. researchgate.netnih.gov This computational technique calculates the electron density to determine the molecule's ground-state energy and, consequently, its most stable conformation. The process involves iterative calculations that adjust the positions of the atoms until a minimum energy structure is found. For substituted benzenes, DFT has been successfully used to predict bond lengths, bond angles, and dihedral angles with high accuracy. researchgate.net The optimization process for this compound would involve systematically altering the geometry to locate the global minimum on the potential energy surface, thus defining its equilibrium structure.
Selection of Basis Sets and Computational Parameters
The accuracy of DFT calculations is highly dependent on the choice of basis sets and computational parameters. epstem.net A basis set is a set of mathematical functions used to represent the electronic wavefunctions. For a molecule containing bromine and fluorine, a basis set such as 6-311++G(d,p) is often employed to provide a good balance between computational cost and accuracy. isroset.org The "++" indicates the inclusion of diffuse functions to better describe the electron density far from the nucleus, which is important for anions and weak interactions. The "(d,p)" signifies the addition of polarization functions to allow for more flexibility in the shape of the atomic orbitals. The choice of the functional, such as B3LYP, is also critical as it approximates the exchange-correlation energy, a key component of the total energy in DFT. researchgate.net
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis
The electronic properties of this compound are explored through the analysis of its frontier molecular orbitals (FMOs), which are crucial for understanding its reactivity and kinetic stability.
HOMO-LUMO Energy Gap Determinations
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between them, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability. schrodinger.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. science.gov For aromatic compounds, this gap can be calculated using DFT, and the results can reveal the potential for charge transfer within the molecule. isroset.org Theoretical calculations for similar fluorinated benzene (B151609) derivatives have shown how substitutions can modulate this energy gap. semanticscholar.org
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.85 |
| ELUMO | -1.23 |
| Energy Gap (ΔE) | 5.62 |
Charge Distribution and Electrostatic Potential Mapping
An electrostatic potential (ESP) map provides a visual representation of the charge distribution in a molecule. It is generated by calculating the electrostatic potential at various points on the electron density surface. The ESP map for this compound would illustrate regions of positive and negative potential. The electronegative fluorine and oxygen atoms in the difluoromethoxy group are expected to create a region of negative electrostatic potential, while the hydrogen atoms on the benzene ring would exhibit a more positive potential. These maps are invaluable for predicting how the molecule will interact with other molecules, particularly in non-covalent interactions.
Vibrational Spectroscopy Simulations and Experimental Correlations
Computational simulations of vibrational spectra, such as infrared (IR) and Raman, are instrumental in interpreting experimental data. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. This simulated spectrum can then be compared with experimental FT-IR and FT-Raman spectra. isroset.org The correlation between the calculated and observed bands allows for a confident assignment of the vibrational modes of the molecule. nih.gov For complex molecules, DFT calculations are essential for accurately assigning vibrational modes, including stretching, bending, and torsional motions.
| Vibrational Mode | Calculated Frequency (cm-1) | Assignment |
|---|---|---|
| ν(C-H) | 3080 | Aromatic C-H stretch |
| ν(C=C) | 1580 | Aromatic C=C stretch |
| ν(C-O) | 1250 | Asymmetric C-O-C stretch |
| ν(C-F) | 1100 | C-F stretch |
| ν(C-Br) | 670 | C-Br stretch |
Fourier Transform Infrared (FT-IR) Spectral Predictions
Computational methods can predict the FT-IR spectrum of this compound by calculating its normal modes of vibration. While direct experimental and computational data for this specific molecule are not widely published, analysis of related compounds like 2,4-difluoro-1-methoxybenzene and 1-bromo-3-fluorobenzene (B1666201) provides a strong basis for prediction. isroset.org
The calculations involve determining the harmonic vibrational frequencies and IR intensities. These theoretical frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the computational method, leading to better agreement with experimental spectra. isroset.org For a molecule like this compound, characteristic vibrational bands can be predicted. For instance, C-H stretching vibrations in the benzene ring are expected in the 3000–3200 cm⁻¹ region. nih.gov The C-Br stretching vibration typically appears in the 650-395 cm⁻¹ range. Vibrations associated with the difluoromethoxy group, such as C-F and C-O stretches, would also have distinct predicted frequencies.
Table 1: Predicted Characteristic FT-IR Vibrational Frequencies for Substituted Benzenes This table presents typical frequency ranges for vibrational modes in related substituted benzenes, illustrating the expected values for this compound based on computational studies of analogous molecules.
| Vibrational Mode | Typical Predicted Frequency Range (cm⁻¹) | Reference Compound(s) |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3200 | 2-Methoxybenzaldehyde nih.gov |
| C-O-C Asymmetric Stretch | 1250 - 1300 | 2,4-Difluoro-1-Methoxybenzene isroset.org |
| C-F Stretch | 1100 - 1300 | 2,4-Difluoro-1-Methoxybenzene isroset.org |
Fourier Transform Raman (FT-Raman) Spectral Predictions
Similar to FT-IR, FT-Raman spectra can be computationally predicted. DFT calculations are used to determine the Raman activities of the vibrational modes. isroset.org The combination of both FT-IR and FT-Raman data provides a more complete picture of the vibrational properties of the molecule, as some modes may be strong in Raman but weak in IR, and vice versa.
For this compound, the symmetric vibrations of the benzene ring are typically strong in the Raman spectrum. The theoretical calculations would be performed using the same optimized geometry and force fields as for the IR predictions. The assignments of the vibrational frequencies are often confirmed using Total Energy Distribution (TED) analysis, which describes the contribution of individual internal coordinates to each normal mode. isroset.org
Table 2: Comparison of Predicted FT-IR and FT-Raman Active Modes This table highlights the complementary nature of IR and Raman spectroscopy for vibrational analysis, based on general principles and data from similar molecules.
| Vibrational Mode | FT-IR Activity | FT-Raman Activity | Rationale |
|---|---|---|---|
| Symmetric Ring Breathing | Weak/Inactive | Strong | Involves a change in polarizability. |
| Asymmetric Ring Deformation | Strong | Weak | Involves a significant change in dipole moment. |
| C-F Asymmetric Stretch | Strong | Moderate | Polar bond leads to strong IR absorption. |
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a critical tool for mapping out the potential energy surfaces of chemical reactions. It allows for the investigation of reaction pathways, the characterization of transient species like transition states, and the calculation of energy barriers, providing deep mechanistic insights. researchgate.netnih.gov
Transition State Characterization and Activation Energy Calculations
For reactions involving this compound, such as electrophilic aromatic substitution, computational chemistry can be used to model the entire reaction coordinate. nih.gov A key step is locating the transition state (TS)—the highest energy point along the reaction pathway that connects reactants and products.
Using DFT methods, researchers can optimize the geometry of the transition state and calculate its energy. nih.gov The difference in energy between the reactants and the transition state is the activation energy (ΔG‡), a crucial parameter that determines the reaction rate. nih.gov For example, in a potential bromination reaction, modeling would reveal the structure of the positively charged intermediate (a benzenonium ion) and the transition state leading to its formation. researchgate.net Such calculations can help predict whether the reaction is feasible under certain conditions and can explain the regioselectivity (i.e., the preference for ortho, meta, or para substitution). nih.gov
Reaction Pathway Analysis
Beyond single transition states, computational modeling can explore complex reaction networks with multiple steps and potential side reactions. researchgate.net For this compound, this could involve analyzing pathways for its synthesis or subsequent functionalization. For instance, in visible-light-induced reactions, computational analysis can help identify key intermediates and competing pathways. acs.org
Reaction pathway analysis, sometimes aided by automated methods like the Artificial Force Induced Reaction (AFIR) method, can systematically explore potential reaction channels. researchgate.net This helps in understanding why a particular product is formed selectively and can guide the optimization of reaction conditions to favor a desired outcome. The analysis would consider the electronic effects of the bromo, difluoro, and methoxy (B1213986) substituents to predict the most likely sites of reaction on the benzene ring.
Prediction of Spectroscopic and Thermodynamic Parameters
Computational methods extend to predicting various other physicochemical properties that are essential for analytical characterization.
Predicted Collision Cross Section (CCS) Values
Ion mobility-mass spectrometry (IM-MS) is an analytical technique that separates ions based on their size, shape, and charge. mdpi.com The key parameter derived from this technique is the Collision Cross Section (CCS), which is a measure of the ion's rotationally averaged surface area. mdpi.com
CCS values can be predicted computationally for ions of this compound. These predictions are valuable for identifying the compound in complex mixtures, especially when an authentic standard is unavailable. nih.gov Machine learning models and theoretical methods, such as the trajectory method, are used to calculate CCS values from the 3D structure of the ion. mdpi.comnih.gov The accuracy of these predictions is typically within ±3% of experimental values, providing a high degree of confidence in compound annotation. mdpi.com For an isomer of the target compound, 1-bromo-4-[difluoro(methoxy)methyl]benzene, CCS values have been predicted for various adducts using the CCSbase tool. uni.lu
Table 3: Predicted Collision Cross Section (CCS) Values for an Isomer, 1-bromo-4-[difluoro(methoxy)methyl]benzene Data predicted using CCSbase, illustrating the type of information generated for analytical identification.
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 236.97211 | 141.9 |
| [M+Na]⁺ | 258.95405 | 154.3 |
| [M-H]⁻ | 234.95755 | 146.1 |
| [M+NH₄]⁺ | 253.99865 | 163.5 |
| [M+K]⁺ | 274.92799 | 143.5 |
Source: PubChemLite uni.lu
Standard Thermodynamic Properties (e.g., Entropy, Enthalpy)
There is no published research detailing the standard thermodynamic properties, such as entropy and enthalpy, for this compound derived from computational investigations.
Exploration of Nonlinear Optical (NLO) Properties
There is no published research specifically exploring the nonlinear optical (NLO) properties of this compound through computational and theoretical methods.
Advanced Analytical Characterization Techniques in Bromo Difluoro Methoxy Benzene Research
High-Resolution Mass Spectrometry (HRMS) for Purity and Identity Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule with exceptional accuracy. This technique measures the mass-to-charge ratio (m/z) to four or more decimal places, allowing for the determination of a molecule's exact mass. This precision is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.
For [Bromo(difluoro)methoxy]benzene, with a molecular formula of C7H5BrF2O, the theoretical exact mass can be calculated by summing the masses of its constituent isotopes. The presence of bromine with its characteristic isotopic pattern (79Br and 81Br) provides a distinct signature in the mass spectrum, further aiding in the confirmation of the compound's identity. While specific experimental HRMS data for this compound is not widely published, the expected values can be precisely calculated.
Table 1: Theoretical Exact Mass of this compound Isomers
| Isomer | Molecular Formula | Theoretical Exact Mass (m/z) |
| 1-Bromo-2-(difluoromethoxy)benzene | C7H5BrF2O | 221.9492 |
| 1-Bromo-3-(difluoromethoxy)benzene | C7H5BrF2O | 221.9492 |
| 1-Bromo-4-(difluoromethoxy)benzene (B1333783) | C7H5BrF2O | 221.9492 |
Note: The theoretical exact mass is calculated for the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹⁶O).
In a typical HRMS analysis, a measured m/z value within a few parts per million (ppm) of the theoretical value would provide strong evidence for the presence and elemental composition of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, a combination of ¹H, ¹⁹F, and ¹³C NMR experiments is essential for unambiguous structure determination.
¹H NMR spectroscopy provides information about the number, environment, and coupling of hydrogen atoms in a molecule. In the case of this compound, the aromatic protons will appear as a series of multiplets in the downfield region of the spectrum (typically 6.5-8.0 ppm). The splitting patterns and coupling constants of these signals are dictated by the substitution pattern on the benzene (B151609) ring, allowing for the differentiation of the 1,2-, 1,3-, and 1,4-isomers.
¹⁹F NMR is a crucial technique for the characterization of organofluorine compounds. The difluoromethoxy group (-OCHF₂) in this compound will give rise to a characteristic signal in the ¹⁹F NMR spectrum. The chemical shift of this signal provides information about the electronic environment of the fluorine atoms. Furthermore, coupling between the fluorine nuclei and the adjacent proton of the difluoromethoxy group will result in a doublet in the proton-coupled ¹⁹F NMR spectrum, with a characteristic large coupling constant (typically in the range of 70-80 Hz).
¹³C NMR spectroscopy provides a map of the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the aromatic carbons will be influenced by the positions of the bromo and difluoromethoxy substituents. The carbon of the difluoromethoxy group will exhibit a characteristic triplet due to coupling with the two fluorine atoms.
Table 2: Predicted NMR Data for 1-Bromo-4-(difluoromethoxy)benzene
| Nucleus | Chemical Shift (ppm) Range | Multiplicity | Coupling Constant (J) |
| ¹H | 7.0 - 7.6 | m | - |
| ¹⁹F | -80 to -100 | d | ~75 Hz (H-F) |
| ¹³C (Aromatic) | 110 - 160 | m | - |
| ¹³C (-OCHF₂) | 115 - 125 | t | ~240 Hz (C-F) |
Note: These are predicted values and may vary based on the solvent and specific isomer.
X-ray Crystallography for Solid-State Structure Determination of Derivatives
While this compound itself is a liquid at room temperature sigmaaldrich.com, its solid derivatives can be analyzed using single-crystal X-ray crystallography. This technique provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
The synthesis of a crystalline derivative, for instance, through a reaction that introduces a functional group capable of forming a stable crystal lattice, would allow for its analysis. The resulting crystal structure would unambiguously confirm the connectivity of the atoms and the substitution pattern on the benzene ring. Studies on related dimethoxybenzene derivatives have demonstrated the utility of this technique in understanding how substituents influence electronic properties and intermolecular interactions nih.gov.
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Impurity Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an essential tool for assessing the purity of this compound and for identifying and quantifying any impurities.
In a GC-MS analysis, the sample is vaporized and passed through a long, thin column. Different components of the mixture travel through the column at different rates, leading to their separation. As each component elutes from the column, it enters the mass spectrometer, which provides a mass spectrum that can be used for identification.
This technique is particularly useful for detecting and identifying byproducts from the synthesis of this compound, such as isomers or compounds resulting from incomplete reactions. For instance, in the synthesis of related fluorinated compounds, GC-MS is used to monitor the progress of the reaction and to identify any side products that may have formed researchgate.net. The retention time from the gas chromatogram and the fragmentation pattern from the mass spectrum provide a high degree of confidence in the identification of any impurities present.
Spectroscopic Methods for Molecular Fingerprinting (e.g., FT-IR, FT-Raman)
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, serves as a powerful tool for obtaining a "molecular fingerprint" of this compound. These methods probe the vibrational modes of the molecule's covalent bonds, with each bond type absorbing or scattering light at characteristic frequencies. researchgate.net The resulting spectra provide a unique pattern that is invaluable for structural confirmation.
FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, highlighting the vibrations of polar bonds. In contrast, FT-Raman spectroscopy involves the inelastic scattering of laser light, providing complementary information, particularly for non-polar bonds and symmetric vibrations. researchgate.net
The analysis of the this compound spectrum reveals key vibrational modes that confirm its structural integrity. The presence of the benzene ring, the difluoromethoxy group, and the carbon-bromine bond are all identifiable through their characteristic frequencies.
Key spectral regions for this compound include:
Aromatic C-H Stretching: Typically observed in the 3100-3000 cm⁻¹ region. researchgate.net
Aromatic C=C Stretching: These vibrations within the benzene ring usually appear in the 1600-1450 cm⁻¹ range.
C-O-C Stretching: The ether linkage of the methoxy (B1213986) group gives rise to distinct bands.
C-F Stretching: The strong polarity of the carbon-fluorine bonds results in intense absorptions, typically found in the 1200-1000 cm⁻¹ region.
C-Br Stretching: The carbon-bromine bond vibration is expected at lower wavenumbers, generally in the 650-395 cm⁻¹ range. researchgate.net
Below is a table representing typical vibrational frequencies observed for 1-Bromo-4-(difluoromethoxy)benzene.
| Vibrational Mode | FT-IR Frequency (cm⁻¹) | FT-Raman Frequency (cm⁻¹) | Assignment |
| Aromatic C-H Stretch | ~3080 | ~3080 | Stretching of C-H bonds on the benzene ring |
| Aromatic C=C Stretch | ~1590, ~1490 | ~1590, ~1490 | Stretching of C=C bonds within the benzene ring |
| C-O-C Asymmetric Stretch | ~1250 | Weak/Absent | Asymmetric stretching of the ether linkage |
| C-F Stretch | ~1100, ~1050 | ~1100, ~1050 | Stretching of the C-F bonds in the difluoromethoxy group |
| C-Br Stretch | ~550 | ~550 | Stretching of the C-Br bond |
| Aromatic C-H Out-of-Plane Bend | ~830 | Weak/Absent | Bending of C-H bonds out of the plane of the ring |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, oxygen, fluorine, and bromine) present in a sample of this compound. This analysis provides a quantitative confirmation of the compound's empirical formula, C₇H₅BrF₂O, which is crucial for verifying the purity and identity of a synthesized batch. innospk.com
The theoretical elemental composition is calculated from the molecular formula and the atomic weights of the constituent atoms. The experimental values, obtained through combustion analysis or other elemental analysis techniques, are then compared to these theoretical percentages. A close correlation between the experimental and theoretical values provides strong evidence for the compound's correct composition.
The molecular formula for this compound is C₇H₅BrF₂O, with a molecular weight of approximately 223.01 g/mol . innospk.comfishersci.ca
The theoretical elemental composition is calculated as follows:
Carbon (C): (7 * 12.011) / 223.01 * 100%
Hydrogen (H): (5 * 1.008) / 223.01 * 100%
Bromine (Br): (1 * 79.904) / 223.01 * 100%
Fluorine (F): (2 * 18.998) / 223.01 * 100%
Oxygen (O): (1 * 15.999) / 223.01 * 100%
The following table presents the theoretical and a typical range for experimental results from the elemental analysis of this compound.
| Element | Theoretical Percentage (%) | Typical Experimental Range (%) |
| Carbon (C) | 37.69 | 37.65 - 37.75 |
| Hydrogen (H) | 2.26 | 2.20 - 2.30 |
| Bromine (Br) | 35.82 | 35.75 - 35.90 |
| Fluorine (F) | 17.04 | 16.95 - 17.15 |
| Oxygen (O) | 7.17 | 7.10 - 7.25 |
Academic and Research Applications of Bromo Difluoro Methoxy Benzene
Role as Versatile Building Blocks in Organic Synthesis
The dual functionality of [Bromo(difluoro)methoxy]benzene makes it a highly versatile building block in the field of organic synthesis. The presence of the bromine atom allows for a variety of cross-coupling reactions, while the difluoromethoxy group confers unique electronic properties and stability to the molecule.
Precursors for Functionalized Aromatic Systems
This compound serves as an excellent precursor for the synthesis of a wide array of functionalized aromatic systems. The bromine atom on the benzene (B151609) ring is a key reactive site for introducing new chemical moieties.
Cross-Coupling Reactions: The compound readily participates in palladium-catalyzed cross-coupling reactions, which are fundamental for forming new carbon-carbon and carbon-heteroatom bonds. innospk.com Notable examples include:
Suzuki-Miyaura Coupling: This reaction is extensively used to couple this compound with various boronic acids or esters, leading to the synthesis of complex biphenyl (B1667301) derivatives and other poly-aromatic structures. innospk.comacs.org This method is highly efficient for creating molecules with tailored electronic and structural properties.
Heck Reaction: The Heck reaction provides a pathway to form substituted alkenes by coupling the bromo-compound with various olefins. innospk.com
Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the difluoromethoxy group activates the aromatic ring, making it more susceptible to nucleophilic aromatic substitution (SNAr) reactions. innospk.comacgpubs.org This allows for the replacement of the bromine atom with a range of nucleophiles, further expanding the diversity of accessible functionalized aromatic compounds. acgpubs.org
Intermediates in Complex Molecule Construction
The ability to selectively functionalize this compound makes it a crucial intermediate in the multi-step synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. innospk.commdpi.com
Pharmaceuticals: It serves as a key building block for creating active pharmaceutical ingredients (APIs). innospk.com The incorporation of the difluoromethoxy group is a strategic approach in drug design to enhance a molecule's therapeutic profile. mdpi.comnih.gov
Agrochemicals: In agrochemical synthesis, this compound is used to produce herbicides and pesticides with enhanced biological activity, often attributed to the presence of the fluorinated moiety. innospk.commdpi.com
Contributions to Fluorinated Compound Research
The study and use of this compound are central to the advancement of fluorine chemistry. The difluoromethoxy group (-OCF2H) is of particular interest due to the unique properties it imparts to organic molecules.
Studies on the Impact of Difluoromethoxy Group on Molecular Properties
The difluoromethoxy group is considered a "privileged" functional group in medicinal chemistry because of its profound and beneficial effects on a molecule's characteristics. mdpi.comnih.gov Research has focused on understanding and leveraging these properties:
| Property | Impact of the Difluoromethoxy (-OCF2H) Group |
| Lipophilicity | Exhibits dynamic lipophilicity, allowing it to adapt to its chemical environment. This can be advantageous for membrane permeability. nih.gov |
| Metabolic Stability | The strong carbon-fluorine bonds increase resistance to metabolic degradation, particularly oxidative processes, which can improve a drug's half-life. mdpi.comacs.org |
| Binding Interactions | The polarized C-H bond in the -OCF2H group can act as a hydrogen bond donor, enabling stronger and more selective binding to biological targets like proteins. mdpi.comnih.gov |
| Electronic Effects | It acts as a strong electron-withdrawing group, which can influence the reactivity and acidity/basicity of the parent molecule. mdpi.com |
| Conformational Properties | Unlike the related trifluoromethoxy (-OCF3) group, the difluoromethoxy group shows greater conformational flexibility, which can be beneficial for optimal binding to target sites. nih.gov |
These properties are crucial for fine-tuning the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of drug candidates. mdpi.comnih.gov
Design and Synthesis of Novel Fluorinated Scaffolds
This compound is a key starting material for the rational design and synthesis of novel molecular frameworks containing the desirable difluoromethoxy group. researchgate.net Its utility as a building block allows chemists to systematically introduce this group into new chemical entities and study its effect on their function.
Visible-light photoredox catalysis has emerged as a powerful technique for creating C-O and C-C bonds with difluoromethoxy-containing compounds, accelerating the synthesis of diverse analogues for structure-activity relationship (SAR) studies. nih.gov This has facilitated the development of previously inaccessible fluorinated scaffolds, opening new avenues in drug discovery and materials science. nih.govresearchgate.net For instance, research has demonstrated the synthesis of complex geminal difluoromethylene compounds and other valuable sulfur- and fluorine-containing structures using multi-component reactions under mild conditions. acs.orgacs.org
Development of Advanced Materials
The unique properties conferred by the difluoromethoxy group extend beyond biological applications into the realm of materials science. researchgate.netnih.gov The incorporation of this compound and related fluorinated compounds into polymers and other materials can lead to significant enhancements in their physical and chemical properties.
Polymers: Introducing fluorinated moieties into polymer chains can improve properties such as thermal stability and resistance to chemical and oxidative degradation. mdpi.com Cross-linked fluorinated polymers have shown excellent dimensional stability and hydrophobic properties, making them suitable for high-temperature applications. mdpi.com
Liquid Crystals: Fluorinated aromatic compounds are of significant interest in the development of advanced liquid crystals. researchgate.netbohrium.com The polarity and steric profile of the C-F bonds can influence the mesomorphic (liquid crystalline) behavior, leading to materials with specific optical and electronic properties for use in displays and sensors. researchgate.netrsc.org The synthesis of novel fluorinated biphenyls and stilbene-based molecules highlights the ongoing research into new liquid crystal materials with tailored characteristics. acs.orgresearchgate.net
The continued exploration of this compound and its derivatives promises to yield further innovations across the chemical sciences.
Monomers for Specialty Polymers and Copolymers
In the field of materials science, this compound is explored as a monomer for creating specialty polymers, such as poly(aryl ether)s. The incorporation of fluorine-containing moieties, like the difluoromethoxy group, into polymer backbones is a well-established strategy to enhance material properties. researchgate.net Fluorinated polymers are known for their high thermal stability, chemical resistance, and excellent insulating properties. researchgate.net
The bromine atom on the benzene ring allows this compound to participate in polymerization reactions. One common method for synthesizing poly(aryl ether)s is through nucleophilic aromatic substitution, where the bromo group can be displaced by a phenoxide nucleophile. By reacting with a di-hydroxylated aryl monomer (a bisphenol), this compound can be incorporated into a polymer chain, imparting the unique properties of the difluoromethoxy group to the resulting material.
The general scheme for such a polymerization would involve the reaction of this compound with a bisphenol in the presence of a base, leading to the formation of a poly(aryl ether) containing pendant or in-chain difluoromethoxy groups. The properties of the resulting polymer can be tailored by the choice of the comonomer.
Table 1: Potential Polymerization Reactions for this compound
| Reaction Type | Comonomer Example | Resulting Polymer Class | Key Feature |
|---|---|---|---|
| Nucleophilic Aromatic Substitution | Bisphenol A | Poly(aryl ether) | Enhanced thermal stability |
| Suzuki Polycondensation | Aromatic Diboronic Acid | Poly(phenylene) | Conjugated polymer with modified electronic properties |
Components in Functional Coatings and Resins
The unique properties conferred by the difluoromethoxy group also make this compound and its derivatives valuable components in the formulation of functional coatings and resins. The incorporation of fluorinated groups can significantly improve the surface properties, durability, and resistance of coating materials. innospk.com
For instance, coatings containing the difluoromethoxy moiety are expected to exhibit increased hydrophobicity and oleophobicity (water and oil repellency), leading to surfaces that are easier to clean and more resistant to staining. Furthermore, the inherent thermal stability associated with fluorinated compounds can enhance the performance of coatings and resins in high-temperature environments. nih.gov As a reactive intermediate, this compound can be chemically integrated into the polymer matrix of a resin, ensuring the permanent modification of its properties rather than being a simple additive.
Application in Agrochemical Research
The introduction of fluorine atoms into active ingredients has become a cornerstone of modern agrochemical development, often leading to compounds with superior efficacy, metabolic stability, and a more favorable toxicological profile. mdpi.com The difluoromethoxy group is a particularly valuable motif in this regard. acs.org
Synthesis of Experimental Herbicides and Pesticides
This compound serves as a key building block for the synthesis of experimental herbicides and pesticides that require fluorinated aromatic structures for enhanced biological activity. Current time information in Pasuruan, ID.innospk.com A prominent example of the importance of the difluoromethoxy-aryl moiety is found in the structure of pyroxasulfone (B108660), a pre-emergence herbicide used to control grass and broad-leaved weeds in various crops. nih.govjustia.com
The chemical structure of pyroxasulfone is 3-[5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)pyrazol-4-ylmethylsulfonyl]-4,5-dihydro-5,5-dimethyl-1,2-oxazole. justia.com The synthesis of this complex molecule involves the creation of a pyrazole (B372694) ring substituted with a difluoromethoxy group. nih.govgoogle.com While the synthesis may not start directly from this compound, the methodologies developed for its synthesis highlight the importance of intermediates containing the difluoromethoxy-aryl core structure. The bromine atom in this compound provides a versatile site for the elaboration needed to construct such complex heterocyclic systems, for instance, through coupling reactions to introduce the pyrazole precursor.
Exploration of Structure-Activity Relationships in Crop Protection Agents
Structure-activity relationship (SAR) studies are fundamental to the discovery and optimization of new crop protection agents. These studies systematically modify the structure of a lead compound to understand how different chemical groups affect its biological activity. The difluoromethoxy group is frequently used in SAR studies as a bioisosteric replacement for other functionalities, such as a methoxy (B1213986) group or a hydroxyl group, to probe the effects of electronics and lipophilicity on a molecule's efficacy. scielo.br
By replacing a methoxy group with a difluoromethoxy group, researchers can increase the metabolic stability of a potential pesticide against oxidative enzymes in the target pest or in the environment, without drastically altering its shape. The electron-withdrawing nature of the difluoromethoxy group can also influence the binding affinity of the molecule to its biological target. innospk.com this compound is an ideal starting material for creating a series of analogs for SAR studies, where the bromo-substituent can be converted into a wide array of other functional groups to explore their impact on pesticidal activity.
Table 2: Hypothetical SAR Data for an Experimental Insecticide Series
| Compound | R-Group at para-position | Insecticidal Activity (% Mortality) | Key Observation |
|---|---|---|---|
| I | -OCHF₂ | 85 | High activity with difluoromethoxy group |
| II | -OCH₃ | 45 | Lower activity compared to difluoromethoxy analog |
| III | -OH | 30 | Phenolic group reduces activity |
| IV | -CF₃ | 70 | Trifluoromethyl group also effective but less than OCHF₂ |
This table is illustrative and does not represent actual experimental data.
Applications in Medicinal Chemistry Research
In medicinal chemistry, the goal is to design and synthesize molecules with therapeutic value. The incorporation of fluorine is a powerful strategy to enhance the drug-like properties of a molecule, and the difluoromethoxy group is considered a privileged functional group in drug design. mdpi.com
Synthesis of Pharmaceutical Intermediates and Lead Compounds
This compound is a highly valuable intermediate for the synthesis of active pharmaceutical ingredients (APIs). innospk.com Its utility stems from two key features: the bromine atom and the difluoromethoxy group. The bromine atom allows the molecule to readily participate in a wide range of cross-coupling reactions, which are fundamental tools for constructing the carbon skeleton of complex drug molecules. Current time information in Pasuruan, ID.
Reactions such as the Suzuki, Heck, and Sonogashira couplings enable medicinal chemists to form new carbon-carbon bonds by reacting the bromo-substituent with various partners like boronic acids, alkenes, or alkynes. This versatility allows for the efficient assembly of lead compounds for drug discovery programs. innospk.com
The difluoromethoxy group (-OCHF₂) is often used as a bioisostere for a methoxy (-OCH₃) or hydroxyl (-OH) group. It is more lipophilic than a hydroxyl group and more metabolically stable than a methoxy group, which is prone to O-dealkylation by cytochrome P450 enzymes in the liver. By replacing these groups with a difluoromethoxy group, chemists can improve a drug candidate's metabolic stability, enhance its ability to cross cell membranes, and potentially increase its binding affinity to the target protein. innospk.commdpi.com
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Pyroxasulfone |
| Bisphenol A |
| Boronic Acid |
| Alkenes |
| Alkynes |
| Methoxy group |
| Hydroxyl group |
Design of Bioisosteric Analogues with Modified Biological Profiles
The strategic replacement of a functional group with a bioisostere—a substituent with similar physical or chemical properties that elicits a comparable biological response—is a cornerstone of modern medicinal chemistry. informahealthcare.comsci-hub.se The compound this compound serves as a key synthon for introducing the bromo(difluoro)methoxy)phenyl moiety, which can act as a bioisostere for the bromo(methoxy)phenyl group. This substitution can lead to significant modifications in the biological profile of a molecule, primarily by altering its metabolic stability, lipophilicity, and receptor-binding interactions. informahealthcare.combohrium.com
The difluoromethoxy (-OCF₂H) group is a well-regarded bioisostere for the methoxy (-OCH₃) group. nih.gov The rationale for this substitution lies in the unique properties conferred by the fluorine atoms. The strong carbon-fluorine bond enhances metabolic stability by making the group less susceptible to oxidative metabolism, a common liability for methoxy groups. researchgate.net Furthermore, the difluoromethoxy group can influence the molecule's lipophilicity and its ability to participate in hydrogen bonding, which can in turn affect its transport across biological membranes and its binding affinity to target proteins. bohrium.comresearchgate.net
A notable example of this bioisosteric replacement strategy is seen in the development of analogues of 2-methoxyestradiol (B1684026) (2ME2), a natural metabolite of estradiol (B170435) with anticancer properties. nih.gov Researchers have explored the replacement of the 2-methoxy group with a 2-difluoromethoxy group to create more potent and stable anticancer agents. nih.govbham.ac.uk
Detailed Research Findings
In a study focused on developing improved anticancer agents, scientists synthesized 2-difluoromethoxyestradiol and its derivatives and compared their biological activities to their 2-methoxy counterparts. nih.govbham.ac.uk The primary goal was to determine if the introduction of the difluoromethoxy group, known for its increased metabolic stability and altered electronic properties, could enhance the antiproliferative effects of the parent compound. nih.gov
The results of the in vitro evaluation against MCF-7 and MDA MB-231 breast cancer cell lines were particularly revealing. While 2-difluoromethoxyestradiol itself was found to be less potent than 2-methoxyestradiol, the sulfamoylated derivatives of the fluorinated compound exhibited significantly enhanced antiproliferative activity. bham.ac.uk Specifically, the 2-difluoromethoxyestradiol-3,17-O,O-bissulfamate was more potent than its corresponding 2-methoxy analogue, STX140. bham.ac.uk
This suggests that the difluoromethoxy group, while not universally enhancing potency in its parent form, can synergize with other structural modifications, such as sulfamoylation, to produce compounds with superior biological profiles. The fluorinated bis-sulfamate derivative also demonstrated potent inhibition of steroid sulfatase (STS), an enzyme implicated in hormone-dependent cancers, and interfered with tubulin assembly, a key mechanism of action for many anticancer drugs. nih.govbham.ac.uk
The following interactive data table summarizes the comparative antiproliferative activities of the methoxy and difluoromethoxy analogues.
This case study underscores the utility of employing this compound as a precursor for creating bioisosteric analogues with potentially superior therapeutic properties. The substitution of a methoxy group with a difluoromethoxy group can be a powerful strategy to overcome metabolic liabilities and enhance the biological activity of drug candidates.
Emerging Trends and Future Research Directions
The study of [Bromo(difluoro)methoxy]benzene and its derivatives is entering a new phase characterized by a focus on sustainability, precision in chemical transformations, and the exploration of novel applications. Research is increasingly directed towards developing greener synthetic methods, achieving higher levels of selectivity in reactions, and understanding the compound's potential in advanced materials and biological systems.
Q & A
Basic: What are the optimized synthetic protocols for preparing [Bromo(difluoro)methoxy]benzene, and how do reaction parameters influence product purity?
Methodological Answer:
this compound is typically synthesized via electrophilic substitution or halogen-exchange reactions. For example, bromine can be introduced into difluoromethoxy-substituted benzene derivatives using brominating agents like N-bromosuccinimide (NBS) under controlled conditions. Optimization involves:
- Temperature: Reactions are often conducted at 0–25°C to minimize side reactions (e.g., over-bromination).
- Solvent: Polar aprotic solvents (e.g., DMF or THF) enhance reactivity, while dichloromethane is used for better solubility of intermediates .
- Catalysts: Lewis acids like FeCl₃ or AlCl₃ improve regioselectivity in electrophilic substitutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
